N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline
Description
N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline is a benzotriazole derivative characterized by a benzotriazole core substituted at the 4-position with a methyl-linked aniline group. Its molecular formula is C₁₃H₁₂N₄, and it is synthesized via a coupling reaction between benzotriazole intermediates and aniline derivatives. Evidence from recent studies highlights its synthesis with a 39% yield using optimized reaction conditions, followed by spectral validation via FT-IR and mass spectrometry .
While in-vitro and in-vivo studies are pending, its structural framework aligns with bioactive benzotriazole derivatives known for diverse pharmacological activities, including antihelmintic and enzyme-inhibitory effects .
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(2H-benzotriazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-9-10-5-4-8-12-13(10)16-17-15-12/h1-8,14H,9H2,(H,15,16,17) |
InChI Key |
JIETVSCVKGLIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=CC3=NNN=C32 |
Origin of Product |
United States |
Preparation Methods
Overview
N-((1H-Benzo[d]triazol-4-yl)methyl)aniline is a benzotriazole derivative featuring a benzotriazole core with a methyl-linked aniline group at the 4-position. Its molecular formula is C₁₃H₁₂N₄. It can be synthesized through a coupling reaction between benzotriazole intermediates and aniline derivatives. One study reported a 39% yield using optimized reaction conditions, with validation via FT-IR and mass spectrometry.
Preparation Methods Analysis
The synthesis of N-((1H-Benzo[d]triazol-4-yl)methyl)aniline commonly involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also referred to as the "click" reaction, because of its efficiency and selectivity. The typical synthetic route involves:
- Preparing azide and alkyne precursors
- Subjecting the azide and alkyne to the CuAAC reaction using a copper(I) catalyst to form the 1,2,3-triazole ring
- Coupling the triazole intermediate with an aniline derivative under appropriate conditions to produce the final product
An alternate method involves reacting benzotriazole derivatives with aniline-containing precursors under reflux conditions in ethanol or dimethylformamide (DMF), often using glacial acetic acid as a catalyst, resulting in yields ranging from 39% to 44.3%.
Characterization Methods
Post-synthesis characterization of N-((1H-Benzo[d]triazol-4-yl)methyl)aniline includes:
- FT-IR spectroscopy: Identifying functional groups such as N-H stretches in aniline at approximately 3400 cm⁻¹ and C-N vibrations in benzotriazole at approximately 1500 cm⁻¹
- Mass spectrometry: Confirming the molecular weight by matching [M+H]⁺ peaks with theoretical values
- NMR (¹H/¹³C): Resolving aromatic protons and methylene linkages, for example, δ 4.5–5.0 ppm for -CH₂- groups
Analog Synthesis
N-((2-(piperazine-1-yl)-2,3-dihydro-1H-benzo[d]triazol-1-yl)methyl)aniline analogs can be made using reductive amination of tert-butyl 4-(3-formyl-1H-benzo[d]triazol-2(3H)-yl)piperazine-1-carboxylate and various amines, followed by deprotection of N-Boc derivatives of piperazines.
General Procedure: tert-butyl 4-(1-formyl-1H-benzo[d]triazol-2(3H)-yl)piperazine-1-carboxylate derivative is reacted with phenylamine in methanol, followed by the addition of acetic acid. The reaction mixture is agitated, NaCNBH₃ is added, and the mixture is agitated again. The product is extracted using ethyl acetate and purified using column chromatography. N-((2-(piperazine-1-yl)-2,3-dihydro-1H-benzo[d]triazol-1-yl)methyl)aniline analogs are synthesized by N-Boc deprotection from tert-butyl 4-(3-((phenylamino)methyl) benzotriazole-2-yl)piperazine-1-carboxylate derivatives using 4M HCl in 1,4-dioxane. The mixture is basified with aqueous sodium bicarbonate and extracted with dichloromethane (DCM). The DCM layer is evaporated under a vacuum to obtain the pure product.
Table 1. Preparation of various benzotriazole hybrid piperazine derivatives
| Compd Code | R | Time (h) | Yield (%) | M.P. (°C) |
|---|---|---|---|---|
| 5A | 3-CH₃, -4F | 2 | 85 | 190-194 |
| 5B | 3,4-(OCH₃)₂ | 2 | 71 | 195-199 |
| 5C | 3,4-(F)₂ | 2 | 79 | 185-189 |
| 5D | 3-Cl, 4F | 2 | 55 | 188-192 |
| 5E | 3-Cl | 2 | 70 | 196-200 |
| 5F | 2,4-(OCH₃)₂ | 2 | 66 | 204-208 |
| 5G | 4-Cl | 2 | 69 | 201-205 |
| 5H | 3-OCH₃ | 2 | 59 | 197-199 |
| 5I | 3-CH₃ | 2 | 65 | 194-196 |
| 5J | 4-CH₃ | 2 | 85 | 197-198 |
| 5K | 4-OCH₃ | 2 | 75 | 194-196 |
| 5L | 3,5-(OCH₃)₂ | 2 | 71 | 203-204 |
Chemical Reactions Analysis
Reaction Mechanism
The CuAAC reaction proceeds via a catalytic cycle involving:
-
Oxidative homocoupling : Cu(I) → Cu(II) under aerobic conditions.
-
Azide coordination : Cu(II) binds to the azide nitrogen.
-
Alkyne activation : Cu(I) coordinates to the alkyne, forming a metal acetylide.
-
Cycloaddition : The azide and alkyne undergo [3+2] cycloaddition to form the triazole ring .
Key factors influencing reactivity :
-
Catalyst : CuSO₄/Na ascorbate or other copper(I) sources.
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures (e.g., tBuOH/water) .
NMR Spectroscopy
-
¹H NMR :
-
¹³C NMR :
Yields and Purity
-
CuAAC reactions : Typically 73–88% yields under optimized conditions .
-
Recrystallization : Often performed from CH₂Cl₂/hexane mixtures .
Functionalization Strategies
-
Substitution : Introduction of halogens, alkyl groups, or electron-withdrawing groups on the triazole or aniline rings .
-
Coupling reactions : Amide bond formation or etherification to expand pharmacophores .
Key Challenges and Solutions
-
Regioselectivity : Triazole formation via CuAAC is regioselective, favoring 1,4-disubstituted products .
-
Purification : Silica column chromatography is often required to isolate the product .
-
Scalability : Optimized conditions (e.g., solvent choice, temperature) are critical for large-scale synthesis .
Scientific Research Applications
N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .
Comparison with Similar Compounds
Substituent Impact on Activity
- Antihelmintic Activity : The 4-nitrobenzenamine derivative (Compound 52/53) demonstrated superior antihelmintic activity, likely due to electron-withdrawing nitro groups enhancing target binding .
- Synthetic Accessibility : The cyclohexanamine analog achieved a higher yield (44.3%) compared to the target compound (39%), suggesting better reaction efficiency for 1-substituted derivatives .
- Enzyme Inhibition: Acetamide-based analogs (e.g., 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-phenyl-N-(thiophen-3-ylmethyl)acetamide) are optimized for noncovalent enzyme inhibition, indicating substituent-dependent target selectivity .
Positional Isomerism
- 1-Substituted vs. 4-Substituted Derivatives : 1-Substituted analogs (e.g., cyclohexanamine, nitrobenzenamine) are more prevalent in reported bioactive compounds, possibly due to synthetic accessibility or enhanced binding conformations. In contrast, the 4-substituted target compound may offer unique steric or electronic properties for unexplored targets .
Drug-Likeness
Biological Activity
N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline is a compound that incorporates a benzotriazole moiety linked to an aniline structure. This structural configuration is significant as it contributes to the compound's diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4. The presence of the triazole ring is known to enhance the biological activity of compounds due to its ability to interact with various biological targets.
Biological Activities
Research indicates that compounds containing the benzotriazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that related benzotriazole compounds possess significant antiproliferative effects against various human cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Benzimidazole-triazole hybrids have been reported to exhibit antimicrobial and antiviral activities. These compounds have been shown to possess effective antibacterial activity against pathogens such as Staphylococcus aureus and E. coli .
Anticancer Activity
In a study focusing on benzotriazole derivatives, one compound exhibited IC50 values ranging from 1.2 to 2.4 nM against three human cancer cell lines, indicating potent anticancer properties . The mechanism of action involved inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.
Antimicrobial Activity
A comprehensive review highlighted various benzimidazole-triazole hybrids with significant antimicrobial efficacy. Compounds derived from this class demonstrated antibacterial activity ranging from 35% to 80% of standard drugs against Staphylococcus aureus and E. coli . The structure-activity relationship (SAR) studies indicated that modifications in the triazole and aniline components could enhance antimicrobial potency.
Comparative Analysis of Related Compounds
The following table summarizes the structural similarities and differences among compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline | Structure A | Similar triazole structure but different substitution pattern |
| N-(1H-Benzo[d]imidazol-2-yl)methyl-aniline | Structure B | Contains imidazole instead of triazole; different biological activity profile |
| 4-(4-(Triazolyl)phenyl)aniline | Structure C | Incorporates a phenyl group; used in different therapeutic contexts |
This comparative analysis illustrates the diversity in biological activity and synthetic accessibility among these compounds while sharing core structural elements with this compound.
Q & A
Q. What are the common synthetic routes for N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline, and what yields can be expected?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzotriazole derivatives with aniline-containing precursors under reflux conditions in ethanol or DMF, often with glacial acetic acid as a catalyst. Typical yields range from 39% to 44.3%, as reported in studies using FT-IR and mass spectrometry for validation .
Q. How is this compound characterized post-synthesis?
Characterization involves:
- FT-IR spectroscopy : Identifies functional groups (e.g., N-H stretches in aniline at ~3400 cm⁻¹, C-N vibrations in benzotriazole at ~1500 cm⁻¹).
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- NMR (¹H/¹³C) : Resolves aromatic protons and methylene linkages (e.g., δ 4.5–5.0 ppm for -CH₂- groups) .
Q. What computational methods predict its drug-likeness and binding affinity?
Tools like SwissADME and Molinspiration assess drug-likeness (Lipinski’s Rule of Five, topological polar surface area). Molecular docking (e.g., using Autodock Vina) against targets like the 3G9k protein evaluates binding modes and affinity, with scoring functions (e.g., ΔG values) indicating potential bioactivity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields and purity?
- Reaction optimization : Adjust solvent polarity (e.g., DMF for better solubility), temperature (e.g., microwave-assisted synthesis for faster kinetics), or catalysts (e.g., Cu(I) for click chemistry).
- Purification : Use column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization to isolate high-purity products. Evidence shows yields can drop due to competing side reactions (e.g., over-alkylation), requiring careful stoichiometric control .
Q. How do researchers resolve contradictions in spectral or biological activity data?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT-simulated spectra).
- X-ray crystallography : Resolve structural ambiguities (e.g., benzotriazole vs. tetrazole regioisomers) using SHELX programs for refinement .
- Biological replicates : Repeat anti-proliferative assays (e.g., NCI-60 cell lines) with controls to confirm activity trends. For example, derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced activity in renal cancer models .
Q. What pharmacological mechanisms are hypothesized for this compound?
- Targeted inhibition : Docking studies suggest interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with benzotriazole and hydrogen bonds with aniline).
- Cytostatic effects : Derivatives like 7e (40% growth inhibition in UO-31 cells) may induce apoptosis via ROS modulation or cell-cycle arrest .
Q. What challenges arise in crystallographic studies of benzotriazole-aniline hybrids?
- Crystal packing : Bulky benzotriazole groups hinder lattice formation, requiring high-resolution data (e.g., synchrotron sources).
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals.
- Hydrogen atom placement : Leverage SHELX’s HFIX constraints for anisotropic refinement of -NH groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
